Diheptyl(hexyl)oxo-lambda~5~-phosphane
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Overview
Description
. This compound is part of the phosphine oxide family, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups. Phosphine oxides are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of heptylmagnesium bromide with hexylphosphonic dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diheptyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Diheptyl(hexyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diheptyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and as a plasticizer.
Triphenylphosphine oxide: Commonly used as a ligand in coordination chemistry.
Tris(2,4-di-tert-butylphenyl)phosphite: Used as an antioxidant in polymers.
Uniqueness
Diheptyl(hexyl)oxo-lambda~5~-phosphane is unique due to its specific alkyl chain length and the presence of both heptyl and hexyl groups. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in catalysis and material science .
Properties
CAS No. |
20612-62-8 |
---|---|
Molecular Formula |
C20H43OP |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[heptyl(hexyl)phosphoryl]heptane |
InChI |
InChI=1S/C20H43OP/c1-4-7-10-13-16-19-22(21,18-15-12-9-6-3)20-17-14-11-8-5-2/h4-20H2,1-3H3 |
InChI Key |
YZRIDXDKHCYHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP(=O)(CCCCCC)CCCCCCC |
Origin of Product |
United States |
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